Heptyl Isohexyl Phthalate-d4
Description
Heptyl Isohexyl Phthalate-d4 (HIP-d4) is a deuterated phthalate ester used primarily as an internal standard in analytical chemistry for quantifying non-deuterated phthalates in environmental and biological samples. Its structure consists of a benzene ring with two esterified alkyl chains: a heptyl group (-C₇H₁₅) and an isohexyl group (-C₆H₁₃, branched at the second carbon). The deuterium atoms replace four hydrogens on the benzene ring, enhancing its utility in mass spectrometry by providing distinct isotopic signatures .
Properties
Molecular Formula |
C₂₂H₃₀D₄O₄ |
|---|---|
Molecular Weight |
366.53 |
Synonyms |
1,2-Benzenedicarboxylic Acid Heptyl Isohexyl Ester-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₂H₃₀D₄O₄ (exact structure varies slightly depending on isomerism).
- Molecular Weight : ~366.53 g/mol (varies with deuterium substitution) .
- Applications : Trace analysis of phthalates in indoor dust, air, and consumer products; plasticizer research .
Comparison with Structurally Similar Phthalates
Deuterated Phthalates
Deuterated phthalates are critical for analytical precision. Below is a comparison with HIP-d4:
Key Differences :
- Branching : HIP-d4’s isohexyl chain introduces steric hindrance, affecting chromatographic retention times compared to linear-chain analogs like Dihexyl Phthalate-d4 .
- Deuterium Position : HIP-d4’s deuterium is on the benzene ring, while DEHP-d4 has deuterium on alkyl chains, influencing fragmentation patterns in MS .
Non-Deuterated Analogs
Non-deuterated phthalates are the target analytes in environmental studies. HIP-d4’s closest analogs include:
Analytical Challenges :
- Co-elution: Non-deuterated HIP may co-elute with other branched phthalates (e.g., DIHxP) in GC-MS, necessitating HIP-d4 for accurate quantification .
- Sensitivity : HIP-d4 improves detection limits by reducing matrix interference in complex samples like dust or biological fluids .
Performance in Analytical Methods
Limitations
- Synthesis Complexity : HIP-d4’s branched structure complicates synthesis, leading to higher costs (~€1,568/25 mg) compared to linear-chain deuterated phthalates .
- Isomer Variability : Commercial HIP-d4 may contain isomers (e.g., 5-methyl-2-hexyl vs. 2-heptyl), requiring careful chromatographic separation .
Q & A
Basic Research Questions
Q. What methodological considerations are critical for detecting Heptyl Isohexyl Phthalate-d4 in environmental samples using GC-MS?
- Answer: Optimize GC-MS parameters (e.g., ionization mode, column selection) to distinguish this compound from co-eluting isomers. Use deuterated internal standards (e.g., di--butyl phthalate-d4) to correct for matrix effects and instrument variability . Validate the method via spike-recovery experiments (70–130% recovery range) and ensure limits of detection (LODs) align with regulatory thresholds (e.g., <1.5 µg/L for aquatic systems) . Report uncertainties arising from extraction efficiency and ionization suppression .
Q. How should researchers handle this compound to minimize occupational exposure during laboratory experiments?
- Answer: Use nitrile gloves (JIS T 8116 compliant) and chemical safety goggles (JIS T 8147) to prevent dermal/ocular contact . Work under fume hoods with ≥100 ft/min airflow and store the compound in sealed containers at room temperature (<25°C) to avoid degradation . Decontaminate spills with inert adsorbents (e.g., sand) and dispose of waste via approved facilities .
Q. What protocols ensure the stability of this compound in long-term storage?
- Answer: Store in amber glass vials under nitrogen atmosphere to prevent photodegradation and oxidation. Monitor stability using accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) and confirm integrity via periodic GC-MS analysis. Include stabilizers like BHT (0.01% w/w) if matrix compatibility allows .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s endocrine-disrupting effects between in vitro and in vivo models?
- Answer: Conduct in vitro-to-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., hepatic clearance rates). Validate findings with isotopic tracing (e.g., C-labeled analogs) to track metabolite distribution . Address species-specific disparities by comparing human primary cell assays with rodent models .
Q. What analytical strategies resolve co-elution issues between this compound and structurally similar phthalates in complex matrices?
- Answer: Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) transitions specific to the deuterated moiety (e.g., m/z 391 → 153 for this compound). Use orthogonal separation techniques, such as HILIC chromatography, to improve resolution . Cross-validate with high-resolution mass spectrometry (HRMS) for unambiguous identification .
Q. How should cumulative risk assessments integrate this compound exposure with other phthalates exhibiting shared metabolic pathways?
- Answer: Apply the Hazard Index (HI) approach, summing dose-adjusted toxicity values (e.g., reference doses) for phthalates metabolized via common pathways (e.g., hydrolysis to monoesters). Use probabilistic modeling to account for population variability in exposure scenarios . Prioritize compounds with the highest biomonitoring data gaps for targeted analysis .
Q. What experimental designs mitigate confounding factors in epidemiological studies linking this compound to developmental toxicity?
- Answer: Implement longitudinal cohort studies with repeated biomarker measurements (e.g., urinary monoester levels) to capture temporal exposure variability. Adjust for covariates (e.g., lipid levels, coexposure to bisphenols) via multivariate regression . Include negative controls (e.g., deuterated blanks) to rule out laboratory contamination .
Data Presentation and Reproducibility
Q. How should raw data from this compound experiments be structured to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Answer: Organize datasets into machine-readable formats (e.g., .csv) with metadata describing analytical conditions (e.g., GC temperature gradients, MS collision energies). Deposit data in repositories like Zenodo or Figshare, assigning unique DOIs. Include uncertainty estimates (e.g., ±5% for repeatability) and reagent lot numbers for critical chemicals .
Q. What quality control (QC) criteria are essential for publishing this compound research?
- Answer: Report method detection limits (MDLs), precision (RSD <15%), and accuracy (70–130% recovery) per ISO/IEC 17025 guidelines. Perform interlaboratory comparisons using certified reference materials (CRMs) like NIST SRM 3672 . Document instrument calibration curves (R² ≥0.995) and blank sample results to confirm absence of contamination .
Tables for Methodological Reference
| Stability Study Design | Conditions | Evaluation Metric | Reference |
|---|---|---|---|
| Accelerated Aging | 40°C, 75% RH, 6 months | ≤10% degradation | |
| Photodegradation Test | UV light (254 nm, 48 h) | ≥90% recovery |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
